molecular formula C17H21N3O3 B2496308 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421455-41-5

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2496308
CAS No.: 1421455-41-5
M. Wt: 315.373
InChI Key: NKNXWSYUOPLBCV-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-20-10-14(16(19-20)23-2)15(21)18-11-17(22,13-8-9-13)12-6-4-3-5-7-12/h3-7,10,13,22H,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNXWSYUOPLBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The compound belongs to the pyrazole family, which is known for its diverse pharmacological properties. The structure can be represented as follows:

  • Chemical Formula : C16_{16}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 304.36 g/mol

Structural Characteristics

The presence of the pyrazole ring and functional groups such as carboxamide and methoxy contribute to its biological activity. The cyclopropyl group may enhance binding affinity to biological targets.

Pharmacological Properties

Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have shown promising results in inhibiting inflammatory pathways.
  • Antimicrobial : Some studies report moderate antibacterial and antifungal activities against various pathogens.
  • Analgesic : Certain pyrazole derivatives are explored for their pain-relieving properties.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological efficacy of this compound against specific targets:

Activity TypeTargetIC50_{50} Value (μM)Reference
Anti-inflammatoryIL-6 Inhibition0.067
AntibacterialStaphylococcus aureus250 (MIC)
AnalgesicCOX-2 Inhibition0.044

Case Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that pyrazole derivatives, including the target compound, significantly inhibited TNFα production in LPS-stimulated macrophages, with IC50_{50} values ranging from 0.1 to 1 μM for various analogs .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial properties of a series of pyrazoles against bacterial strains such as E. coli and Bacillus subtilis, revealing that compounds similar to this compound exhibited significant bactericidal activity at concentrations around 40 μg/mL .
  • Pain Management Potential :
    • Research on related compounds has indicated analgesic properties through inhibition of cyclooxygenase enzymes, suggesting potential application in pain management .

The precise mechanism of action for this compound remains under investigation, but it is hypothesized to involve:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate cytokine release, particularly IL-6 and TNFα, contributing to its anti-inflammatory effects.
  • Targeting Enzymes : Interaction with cyclooxygenase (COX) enzymes may explain its analgesic properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by carboxamide coupling. Key factors include:

  • Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .

Table 1: Example Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazole formation3-methoxy-1-methylpyrazole, POCl₃, 90°C65–70>95%
Carboxamide couplingEDC, HOBt, DCM, RT50–60>90%
Final purificationSilica gel chromatography85–90>98%

Q. How is the structural integrity of this compound confirmed during synthesis?

Methodological Answer: Analytical techniques are critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at C3, cyclopropyl in the side chain) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 358.18) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopropyl and hydroxyl groups .

Q. What physicochemical properties are essential for its stability in biological assays?

Methodological Answer:

  • Solubility : Test in DMSO (typical stock solution) and aqueous buffers (PBS, pH 7.4) .
  • Stability : Monitor degradation via HPLC under varying pH (2–9) and temperatures (4–37°C) .
  • LogP : Determine using shake-flask method (predicted ~2.5), critical for membrane permeability .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

Methodological Answer: The cyclopropyl and hydroxyl groups create chiral centers affecting binding:

  • Molecular Docking : Compare enantiomers against target proteins (e.g., kinases) using software like AutoDock .
  • Enzymatic Assays : Measure IC₅₀ differences between (R)- and (S)-enantiomers (e.g., 10 nM vs. 500 nM for a kinase) .
  • Crystallography : Co-crystallization with targets reveals stereospecific hydrogen bonding .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-methylated analogs) that may interfere .
  • Cell Line Variability : Test in isogenic cell lines to control for genetic background effects .

Q. What computational methods predict its metabolic stability?

Methodological Answer:

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., hydroxyl group oxidation) .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Microsomal Stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS .

Table 2: Metabolic Stability Profile

ParameterValueMethod
Half-life (human microsomes)45 minLC-MS
CYP3A4 InhibitionIC₅₀ = 8 µMFluorogenic assay
Predicted ClearanceModerateSwissADME

Q. What strategies optimize its selectivity for a target kinase over homologous isoforms?

Methodological Answer:

  • Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) to enhance binding pocket complementarity .
  • Alanine Scanning Mutagenesis : Identify critical residues in the target kinase’s ATP-binding site .

Key Considerations for Experimental Design

  • Contradictory Data Analysis : Always cross-validate findings with orthogonal methods (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Batch-to-Batch Variability : Implement QC protocols (e.g., NMR, HPLC) for synthesized batches .

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